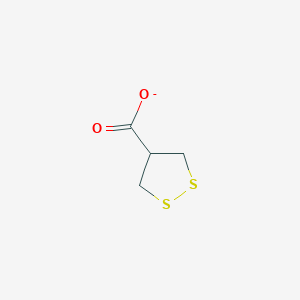
Asparagusate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asparagusate is a monocarboxylic acid anion and a member of dithiolanes. It is a conjugate base of an asparagusic acid. It derives from a hydride of a 1,2-dithiolane.
Applications De Recherche Scientifique
Nutritional and Bioactive Compounds in Asparagus
Asparagus (Asparagus officinalis L.) is renowned for its diverse bioactivities and has been extensively utilized as both food and medicine historically. It boasts various phytochemical compounds like polysaccharides, polyphenols, anthocyanins, and saponins. These compounds are associated with a plethora of health benefits, including anti-cancer, anti-tumor, antioxidant, immunomodulatory, hypoglycemic, anti-hypertensive, and anti-epileptic effects. The nutritional value and bioactive compounds of asparagus have been comprehensively reviewed, emphasizing the significant relationships between its health benefits and bioactive components (Guo et al., 2020).
Genetic Improvement and Biotechnological Applications
Asparagus holds considerable importance as a medicinal plant, prompting advances in biotechnology to genetically manipulate it to produce desired biochemical profiles. Most patents in this area have focused on yield improvement, nutritional enhancement, and the production of significant biomolecules. Yield improvement has been primarily achieved through modifications in plant hormonal levels. In terms of nutritional improvement, β-carotene and methionine have been popular targets (Patil et al., 2019).
Anthocyanins Accumulation and Related Molecular Analysis
In a study involving both green and purple asparagus cultivars, it was found that at least 16 kinds of anthocyanins, primarily peonidin, cyanidin, and their glycoside derivatives, were identified. The accumulation of anthocyanins in asparagus is light-dependent, with significant differential expression of anthocyanin biosynthetic genes and transcription factors between green and purple cultivars. This research provides vital insights into the accumulation of anthocyanins and the molecular mechanisms of anthocyanin biosynthesis in asparagus (Dong et al., 2019).
Medicinal and Pharmacological Properties
Asparagus racemosus is notably recognized for its phytoestrogenic properties and is seeing increased interest as a safer alternative to synthetic estrogens. It exhibits several pharmacological actions, including antioxidant, immunostimulant, anti-dyspepsia, and antitussive effects. The demand for this plant is on the rise due to its multiple medicinal uses. However, its natural habitat is endangered due to destructive harvesting and habitat destruction, emphasizing the need for conservation and sustainable harvesting practices (Bopana & Saxena, 2007).
Propriétés
Formule moléculaire |
C4H5O2S2- |
|---|---|
Poids moléculaire |
149.2 g/mol |
Nom IUPAC |
dithiolane-4-carboxylate |
InChI |
InChI=1S/C4H6O2S2/c5-4(6)3-1-7-8-2-3/h3H,1-2H2,(H,5,6)/p-1 |
Clé InChI |
AYGMEFRECNWRJC-UHFFFAOYSA-M |
SMILES canonique |
C1C(CSS1)C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




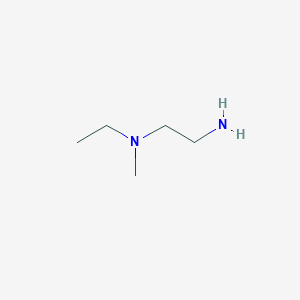
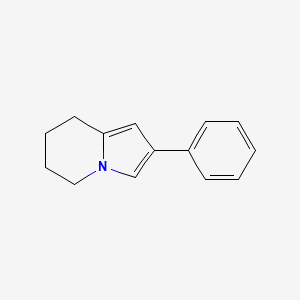
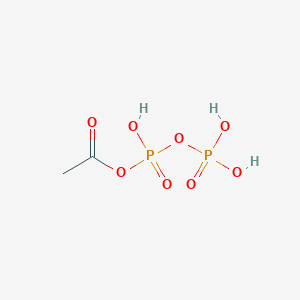
![(1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,2R,4S)-2-hydroxy-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B1255227.png)


![2-{[Bis(2-chloroethyl)amino]methyl}phenylalanine--hydrogen chloride (1/2)](/img/structure/B1255233.png)
![(1S,9S,10S)-10-benzyl-17-(cyclopropylmethyl)-4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B1255235.png)
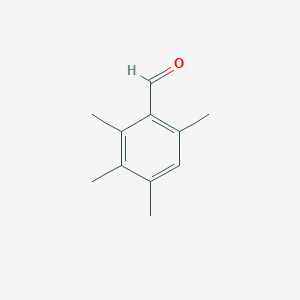
![(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 1H-indole-3-carboxylate](/img/structure/B1255240.png)

![1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate](/img/no-structure.png)
